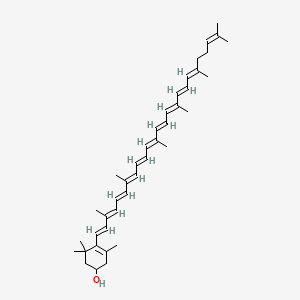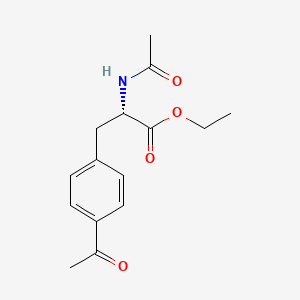
N,4-Diacetyl-L-phenylalanine Ethyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,4-Diacetyl-L-phenylalanine Ethyl Ester is a synthetic compound derived from L-phenylalanine, an essential amino acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,4-Diacetyl-L-phenylalanine Ethyl Ester typically involves the acetylation of L-phenylalanine followed by esterification. The process can be summarized in the following steps:
Acetylation: L-phenylalanine is reacted with acetic anhydride in the presence of a catalyst such as pyridine to introduce acetyl groups at the amino and carboxyl positions.
Esterification: The resulting N,4-diacetyl-L-phenylalanine is then esterified using ethanol and a strong acid catalyst like sulfuric acid to form the ethyl ester derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Acetylation: Large quantities of L-phenylalanine are acetylated using acetic anhydride and pyridine.
Continuous Esterification: The acetylated product is continuously fed into an esterification reactor with ethanol and sulfuric acid to produce the ethyl ester.
化学反応の分析
Types of Reactions
N,4-Diacetyl-L-phenylalanine Ethyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield N,4-diacetyl-L-phenylalanine.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, hydrochloric acid (HCl), or sodium hydroxide (NaOH).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: N,4-diacetyl-L-phenylalanine.
Oxidation: Quinones or other oxidized derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N,4-Diacetyl-L-phenylalanine Ethyl Ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of N,4-Diacetyl-L-phenylalanine Ethyl Ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It may influence pathways related to inflammation, pain modulation, and cellular signaling.
類似化合物との比較
Similar Compounds
N-Acetyl-L-phenylalanine Ethyl Ester: Similar structure but with only one acetyl group.
L-phenylalanine Ethyl Ester: Lacks acetyl groups, making it less reactive.
N,4-Diacetyl-L-tyrosine Ethyl Ester: Similar structure but with a hydroxyl group on the phenyl ring.
特性
分子式 |
C15H19NO4 |
|---|---|
分子量 |
277.31 g/mol |
IUPAC名 |
ethyl (2S)-2-acetamido-3-(4-acetylphenyl)propanoate |
InChI |
InChI=1S/C15H19NO4/c1-4-20-15(19)14(16-11(3)18)9-12-5-7-13(8-6-12)10(2)17/h5-8,14H,4,9H2,1-3H3,(H,16,18)/t14-/m0/s1 |
InChIキー |
BEROPRXTIBCBSZ-AWEZNQCLSA-N |
異性体SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)C(=O)C)NC(=O)C |
正規SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)C(=O)C)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


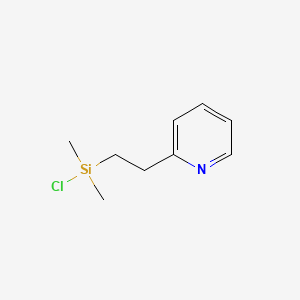
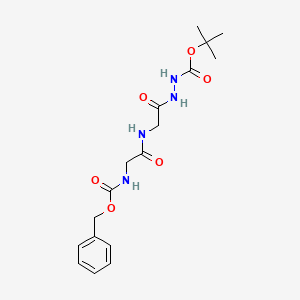
![6-Formylindolo[2,3-b]carbazole](/img/structure/B13826812.png)
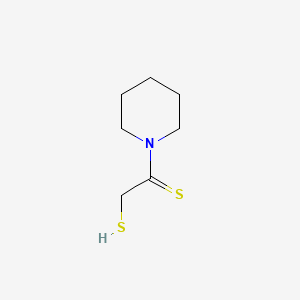
![(1S,4R)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-5,6-diol](/img/structure/B13826826.png)
![[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(2,6-dichloropurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13826828.png)
![N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13826830.png)
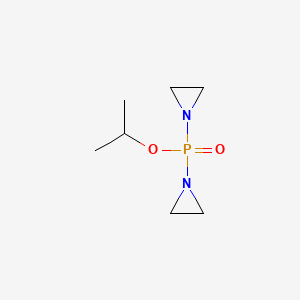
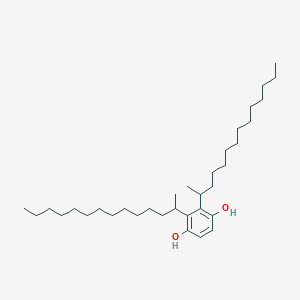

![Tetrasodium;2-[3,4-diamino-2,5,6-tris(carboxylatomethyl)cyclohexyl]acetate](/img/structure/B13826845.png)
![N-[(4-Ethylpiperazin-2-YL)methyl]ethanamine](/img/structure/B13826848.png)
![7-[3-(4-Pyridin-2-yl-piperazin-1-yl)-propoxy]-chromen-4-one](/img/structure/B13826851.png)
